2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE
Overview
Description
2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE is a complex organic compound that features a tetrazole ring, a sulfanyl group, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 2,4,6-trimethylphenyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of environmentally benign solvents and catalysts is also a focus to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the tetrazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the tetrazole ring .
Scientific Research Applications
2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes or receptors that recognize these functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The trimethylphenyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II receptor blocker with a tetrazole ring.
Candesartan: Another angiotensin II receptor blocker with a similar structure.
5-Methyl-1H-tetrazole: A simpler tetrazole derivative used in various chemical applications
Uniqueness
2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE is unique due to its combination of a tetrazole ring, a sulfanyl group, and a trimethylphenyl group. This combination imparts specific chemical and biological properties that are not found in simpler tetrazole derivatives or other similar compounds. The presence of the sulfanyl group, in particular, allows for unique interactions with biological targets, making this compound a valuable tool in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-8-6-9(2)12(10(3)7-8)15-13(20)11(4)21-14-16-17-18-19(14)5/h6-7,11H,1-5H3,(H,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSVQLYPDGWHNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NN=NN2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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